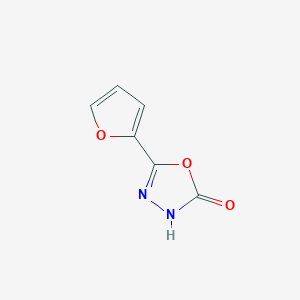

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives is typically initiated from furan-2-carboxylic acid hydrazide. Through a series of reactions, including the Mannich reaction and the preparation of methyl derivatives, these compounds are synthesized and confirmed by various analytical techniques, such as IR and 1H-NMR spectra, demonstrating their structural integrity and the feasibility of synthesizing oxadiazole derivatives with furan components (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives has been extensively characterized by spectroscopic methods such as multinuclear NMR spectroscopy, IR spectroscopy, and elemental analysis. Single crystal X-ray diffraction methods have further confirmed the structures, revealing detailed insights into their molecular geometry and the positioning of furan and oxadiazole rings within the compound, thus providing a solid foundation for understanding the chemical behavior of these molecules (Yu et al., 2017).

Chemical Reactions and Properties

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan serves as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives, showcasing the versatility of 1,2,4-oxadiazole compounds in chemical synthesis. The reactions involve acylation, oxidation to azo and nitro groups, and transformations of the oxadiazole ring, highlighting the compound's reactivity and potential for creating a wide range of chemical structures (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

The physical properties of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have been studied through methods like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These studies indicate moderate thermal stabilities for these compounds, making them suitable for various applications that require specific thermal behavior (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties and reactivity of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives are characterized by their ability to undergo various chemical reactions, including nucleophilic substitution reactions, which lead to the formation of novel compounds. These reactions are crucial for expanding the range of potential applications of these compounds in materials science and organic synthesis (Liu Zhe, 2009).

Wissenschaftliche Forschungsanwendungen

Hemmung von Sirtuin 2 (SIRT2)

Die Verbindung wurde als potenzieller Inhibitor von Sirtuin 2 (SIRT2) identifiziert . SIRT2 ist ein Mitglied der Sirtuin-Familie und wurde als vielversprechendes pharmakologisches Ziel bei Krebs, neurodegenerativen Erkrankungen, Typ-II-Diabetes und bakteriellen Infektionen angesehen . Daher wurden Inhibitoren von SIRT2 in wirksame Behandlungsstrategien für verwandte Krankheiten einbezogen .

Antibakterielle Aktivität

Die Verbindung zeigte potente Hemmaktivität gegen eine Vielzahl verschiedener Gram-positiver Bakterien, einschließlich multiresistenter klinischer Isolate . Die Werte der minimalen Hemmkonzentration (MHK) lagen im Bereich von 2–16 μg/mL . Keine der Verbindungen zeigte jedoch bei 64 μg/mL eine Aktivität gegen die Gram-negativen Bakterien Escherichia coli 1356 .

Antivirale Aktivität

Die Verbindung wurde synthetisiert und auf ihre antimikrobielle Aktivität untersucht . Es wurde festgestellt, dass sie gegen mehrere multiresistente klinische Isolate wirksam ist .

Krebsbehandlung

Aufgrund ihrer hemmenden Wirkung auf SIRT2 hat die Verbindung potenzielle Anwendungen in der Krebsbehandlung . SIRT2 wurde als vielversprechendes pharmakologisches Ziel bei Krebs identifiziert, und Inhibitoren von SIRT2 wurden in wirksame Behandlungsstrategien einbezogen

Wirkmechanismus

Target of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .

Mode of Action

Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.

Result of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.

Action Environment

It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNURLUEDZPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326211 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103418-56-0 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

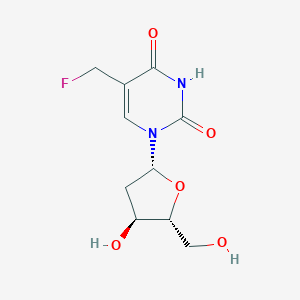

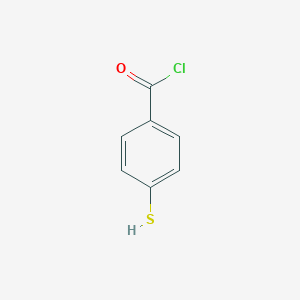

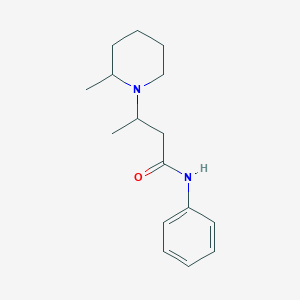

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)